molecular formula C13H17N3 B14187627 1-(5-Phenylpentyl)-1H-1,2,4-triazole CAS No. 919800-78-5

1-(5-Phenylpentyl)-1H-1,2,4-triazole

Cat. No.: B14187627
CAS No.: 919800-78-5
M. Wt: 215.29 g/mol
InChI Key: OKLBGTHRABOERR-UHFFFAOYSA-N
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Description

1-(5-Phenylpentyl)-1H-1,2,4-triazole is a chemical compound offered for research purposes. It features the 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets due to its hydrogen bonding capacity, rigidity, and solubility . The 1,2,4-triazole nucleus is a key structural component in a wide array of established therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole, letrozole), and other pharmaceuticals . As a derivative, its core structure suggests potential for investigation in several scientific domains. Researchers may explore its applicability in developing novel bioactive molecules, given that 1,2,4-triazole derivatives are frequently investigated for antimicrobial, anticancer, and anti-inflammatory activities . The specific 5-phenylpentyl side chain may be studied for its influence on the compound's lipophilicity, pharmacokinetic properties, and binding affinity toward enzymatic targets. This product is intended for use in chemical reference standards, method development, and in vitro biological screening in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific analytical data and handle all chemicals according to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919800-78-5

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(5-phenylpentyl)-1,2,4-triazole

InChI

InChI=1S/C13H17N3/c1-3-7-13(8-4-1)9-5-2-6-10-16-12-14-11-15-16/h1,3-4,7-8,11-12H,2,5-6,9-10H2

InChI Key

OKLBGTHRABOERR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCN2C=NC=N2

Origin of Product

United States

Synthetic Methodologies for 1 5 Phenylpentyl 1h 1,2,4 Triazole and Analogous Structures

Retrosynthetic Analysis of the 1-(5-Phenylpentyl)-1H-1,2,4-Triazole Scaffold

Retrosynthetic analysis of this compound reveals two primary disconnection points for its synthesis. The first and most common disconnection is at the N-alkyl bond, separating the 1,2,4-triazole (B32235) ring from the 5-phenylpentyl side chain. This approach suggests a synthesis route starting from the pre-formed 1H-1,2,4-triazole core and a suitable 5-phenylpentyl halide or other electrophilic species.

A second approach involves the construction of the triazole ring itself with the N-substituent already in place. This disconnection breaks down the triazole ring into simpler precursors, such as a hydrazine (B178648) derivative bearing the 5-phenylpentyl group and a one-carbon source like formamide (B127407) or formic acid derivatives. This method is often advantageous as it can provide regiochemical control over the position of the substituent on the triazole ring.

Classical Cyclization Reactions for 1,2,4-Triazole Ring Formation

Several classical methods have been established for the synthesis of the 1,2,4-triazole ring, which are applicable to the formation of N-substituted analogs.

The Einhorn–Brunner reaction involves the condensation of diacylamines with hydrazines, typically in the presence of a weak acid, to form 1,2,4-triazoles. scispace.comwikipedia.org In the context of synthesizing the target molecule, this would involve reacting a diacylamine with 5-phenylpentylhydrazine. The reaction proceeds through the formation of an intermediate that subsequently cyclizes with the loss of water to yield the triazole ring. wikipedia.org

The Pellizzari reaction provides an alternative route, utilizing the reaction of an acyl hydrazide with an amide. scispace.comwikipedia.org This method, discovered by Guido Pellizzari in 1911, also proceeds through a condensation and subsequent cyclization mechanism to form the 1,2,4-triazole core. wikipedia.orgyoutube.com While effective, the Pellizzari reaction can require high temperatures and long reaction times, though the use of microwave irradiation has been shown to improve yields and reduce reaction times. wikipedia.org

Reaction NameReactantsKey Features
Einhorn-Brunner Reaction Diacylamines and HydrazinesForms isomeric mixtures of 1,2,4-triazoles; regioselectivity can be influenced by the acidity of the imide R groups. wikipedia.org
Pellizzari Reaction Amides and Acyl HydrazidesA versatile method for 1,2,4-triazole synthesis, though it can be limited by harsh conditions. wikipedia.orgutar.edu.my

A straightforward and industrially relevant method for the synthesis of the parent 1H-1,2,4-triazole is the reaction of hydrazine hydrate (B1144303) with an excess of formamide. google.comrichmond.edu The reaction is typically carried out at elevated temperatures, with the excess formamide serving as both a reactant and a solvent. google.comgoogle.com Byproducts such as water, ammonia, and formic acid are removed during the reaction. google.comgoogle.com The resulting 1H-1,2,4-triazole can then be alkylated in a subsequent step with a 5-phenylpentyl halide to yield the target compound. Microwave irradiation has also been demonstrated to facilitate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide in the absence of a catalyst. organic-chemistry.org

ReactantsConditionsYield of 1,2,4-triazole
Hydrazine Hydrate and Formamide140° to 210° C92-98% richmond.edugoogle.com
Hydrazines and FormamideMicrowave irradiationGood to excellent organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of substituted 1,2,4-triazoles by combining three or more reactants in a single step. acs.orgrsc.org These reactions are highly convergent and allow for the rapid generation of molecular diversity. For the synthesis of N-aryl 1,2,4-triazoles, a multicomponent process has been developed directly from anilines, aminopyridines, and pyrimidines. organic-chemistry.orgacs.org While not directly applicable to the N-alkylated target compound, these methodologies highlight the power of MCRs in accessing diverse triazole structures. Other MCRs involve the reaction of isothiocyanates, amidines, and hydrazines in a metal-free and oxidant-free process to yield fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Advanced Synthetic Approaches to N-Alkyl/Aryl-1,2,4-Triazoles

Modern synthetic chemistry has introduced more sophisticated methods for the formation of 1,2,4-triazoles, often employing transition metal catalysts to achieve high efficiency and selectivity.

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high precision. rsc.orgnih.gov Copper-catalyzed reactions are particularly prominent in the synthesis of 1,2,4-triazoles. One such approach involves the copper-catalyzed oxidative coupling of amidines and nitriles, which proceeds through sequential N-C and N-N bond-forming reactions. organic-chemistry.orgscispace.comthieme-connect.com This method is tolerant of a wide range of functional groups and utilizes readily available starting materials. organic-chemistry.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazoles. nih.govacs.orgfrontiersin.org While this reaction forms the 1,2,3-isomer, its principles of high efficiency and functional group tolerance are being adapted to the synthesis of other heterocyclic systems. For 1,2,4-triazoles, catalyst-controlled regioselective [3+2] cycloadditions of isocyanides with diazonium salts have been developed. isres.org Depending on the metal catalyst used, either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles can be selectively obtained. isres.orgfrontiersin.org For instance, Cu(II) catalysis tends to yield 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis favors the formation of 1,3-disubstituted isomers. isres.orgfrontiersin.org

Catalytic SystemReactantsProduct Type
Copper(I) bromide/Cesium carbonateAmidines and Nitriles3,5-Disubstituted 1,2,4-triazoles thieme-connect.com
Copper(II) acetate (B1210297)Isocyanides and Diazonium salts1,5-Disubstituted 1,2,4-triazoles isres.org
Silver(I) catalystIsocyanides and Diazonium salts1,3-Disubstituted 1,2,4-triazoles isres.org

Electrochemical Synthesis Methods for 1,2,4-Triazole Derivatives

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering mild reaction conditions and avoiding the need for harsh chemical oxidants or catalysts. nih.govresearchgate.net This methodology can be effectively applied to the construction of the 1,2,4-triazole core.

Various electrochemical approaches have been developed for synthesizing 1,2,4-triazole scaffolds. nih.gov One notable method involves an electro-oxidative cyclization pathway using hydrazones and amines as starting materials. nih.gov This strategy is attractive due to its use of readily available precursors and the potential for one-pot reactions. nih.gov Another facile approach involves the electrolysis of a mixture of nitriles and hydrazides, which generates 3,5-disubstituted 1,2,4-triazoles through anodic oxidation and cathodic reduction processes. researchgate.net

A multicomponent electrosynthesis has also been reported for producing 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This reaction utilizes aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (NH₄OAc), and an alcohol, which serves as both the solvent and a reactant. organic-chemistry.orgisres.org The process is facilitated by in situ electrogenerated reactive iodide species, which circumvents the need for transition-metal catalysts or strong oxidants. organic-chemistry.orgisres.org These methods are characterized by their operational simplicity and good functional group tolerance. researchgate.net

Table 1: Overview of Electrochemical Synthesis Methods for 1,2,4-Triazoles

Precursors Method Key Features Reference
Hydrazones, Benzylamines Electro-oxidative Cyclization Uses cheap stainless steel anode; suitable for one-pot reactions. nih.gov
Nitriles, Hydrazides Anodic Oxidation & Cathodic Reduction Environmentally friendly; good functional group tolerance. researchgate.net
Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols Multicomponent Reaction Mediated by in situ generated reactive iodine; avoids transition metals. organic-chemistry.orgisres.org

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like 1,2,4-triazoles. rjptonline.orgpnrjournal.com

A prominent microwave-assisted protocol for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide. organic-chemistry.org This method is notable for being catalyst-free, proceeding smoothly under microwave irradiation to provide products in good to excellent yields (54–81%). organic-chemistry.org The efficiency of microwave heating drastically reduces reaction times; for instance, syntheses that might take several hours or even days under conventional heating can often be completed in minutes. nih.gov One study highlighted a reduction in reaction time from 27 hours to just 30 minutes, achieving an impressive 96% yield. nih.gov Another protocol was completed within 15 minutes, affording an 81% yield. nih.gov

The advantages of microwave-assisted synthesis extend beyond speed and yield. It is considered a green chemistry approach due to its enhanced energy efficiency and potential to reduce the use of hazardous solvents and reagents. rsc.org Optimization studies for the hydrazine-formamide reaction found that heating at 160°C for 10 minutes provided the best results, demonstrating the precise control over reaction conditions that microwave technology allows. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

Reaction Type Conventional Method Microwave-Assisted Method Reference
Time > 4.0 hours 1 minute nih.gov
Time 27 hours 30 minutes nih.gov
Yield Lower 81% (in 15 minutes) nih.gov
Yield Lower 96% (in 30 minutes) nih.gov

| Conditions | Often harsh, long reflux | Catalyst-free, rapid heating | organic-chemistry.org |

Alkylation and Functionalization Strategies at the N1-Position of 1,2,4-Triazoles with Phenylpentyl or Analogous Alkyl/Aryl Chains

The synthesis of this compound specifically requires the introduction of the 5-phenylpentyl group onto the N1 position of the triazole ring. Direct N-alkylation of the 1,2,4-triazole heterocycle is the most common and direct strategy. researchgate.net This typically involves reacting 1H-1,2,4-triazole with an appropriate alkylating agent, such as 1-halo-5-phenylpentane, in the presence of a base. researchgate.net

A primary challenge in the alkylation of unsubstituted 1,2,4-triazole is regioselectivity. The triazole ring has three nitrogen atoms, but alkylation generally occurs at the N1 or N4 positions. The ratio of the resulting N1 and N4 isomers is highly dependent on the reaction conditions, including the base, solvent, and counter-ion. researchgate.netcapes.gov.br Research has shown that the alkylation of 1,2,4-triazole with alkyl halides often yields a mixture of N1 and N4 isomers. researchgate.net However, specific conditions can be employed to favor the desired N1-substituted product. The use of the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF) has been reported to provide a consistent N1:N4 isomer ratio of approximately 90:10, making it a convenient method for preparing 1-substituted-1,2,4-triazoles in high yield. researchgate.netcapes.gov.br Studies on the alkylation of 1,2,4-triazole with various alkyl halides have successfully produced N1-alkylated products in over 90% isolated yields. researchgate.netnih.gov

Table 3: Influence of Base on Regioselectivity of 1,2,4-Triazole Alkylation

Base Solvent Typical N1:N4 Isomer Ratio Outcome Reference
DBU THF ~90:10 High regioselectivity for N1 isomer researchgate.net
K₂CO₃ DMF Mixture of isomers Lower regioselectivity researchgate.net

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, this compound, while minimizing side reactions and simplifying purification. The key parameters for optimization depend on the chosen synthetic route.

For the synthesis of the 1,2,4-triazole ring:

Microwave-Assisted Synthesis: Critical parameters include microwave power, temperature, and reaction duration. For the reaction between a hydrazine and formamide, optimization experiments identified 160°C for 10 minutes as the ideal conditions for achieving the highest yield. organic-chemistry.org The stoichiometry of reagents, such as using a significant excess of formamide, can also be a key factor. organic-chemistry.org

Electrochemical Synthesis: Optimization involves controlling the current density, selecting appropriate electrode materials (e.g., cost-effective stainless steel), and choosing the right supporting electrolyte and solvent system. nih.gov These factors influence the efficiency of the electron transfer processes that drive the cyclization.

For the N1-alkylation step:

Base and Solvent Selection: As discussed, the choice of base is paramount for controlling regioselectivity. Using a non-nucleophilic organic base like DBU in an aprotic solvent such as THF is effective for favoring the N1-alkylated product. researchgate.net

Temperature and Reaction Time: Alkylation reactions are typically sensitive to temperature. Running the reaction at an optimal temperature (e.g., room temperature to moderate heating) for a sufficient duration ensures complete conversion without promoting side reactions or decomposition.

Phase-Transfer Catalysis: In biphasic systems or when using solid bases like potassium carbonate, the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve the reaction rate and yield by facilitating the transport of the triazole anion into the organic phase. researchgate.net

Ultimately, a systematic approach to optimizing these variables is necessary to develop a robust and efficient synthesis protocol for producing this compound with high yield and purity.

Spectroscopic and Structural Elucidation of 1 5 Phenylpentyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H NMR data for 1-(5-Phenylpentyl)-1H-1,2,4-triazole was found in the searched literature.

No specific ¹³C NMR data for this compound was found in the searched literature.

No information regarding the use of two-dimensional NMR techniques for the structural elucidation of this compound was found.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

No specific HRMS data for this compound was found in the searched literature.

No specific LC-MS/ESI-MS data for this compound was found in the searched literature.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of a compound through analysis of its fragmentation pattern upon electron impact. For this compound (Molecular Formula: C₁₃H₁₇N₃, Molecular Weight: 215.29 g/mol ), the mass spectrum is expected to exhibit a distinct molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the phenylpentyl side chain and the triazole ring.

The fragmentation process in 1,2,4-triazoles often involves the cleavage of bonds between N1–N2 and N4–C5, as well as N1–N2 and C3–N4. ijsr.net The presence of the long alkyl-aromatic side chain introduces additional, more favorable fragmentation pathways. The most prominent fragmentation is anticipated to be the benzylic cleavage of the C-C bond gamma to the phenyl group, leading to the formation of the highly stable tropylium (B1234903) ion.

Key expected fragmentation pathways include:

Benzylic Cleavage: The fragmentation of the pentyl chain is expected to be dominated by the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is a common and stable fragment for compounds containing a benzyl (B1604629) group.

Alpha-Cleavage: Cleavage of the bond between the pentyl chain and the triazole nitrogen (N1) would result in a phenylpentyl cation (C₁₁H₁₅⁺) at m/z 147 and a triazole radical.

Ring Fragmentation: The triazole ring itself can undergo fragmentation, typically involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), leading to smaller fragment ions.

A summary of the predicted significant ions in the EI-MS spectrum is provided in the table below.

m/zProposed Fragment IonStructural Formula
215Molecular Ion [M]⁺[C₁₃H₁₇N₃]⁺
147Phenylpentyl cation[C₆H₅(CH₂)₅]⁺
91Tropylium ion (Base Peak)[C₇H₇]⁺
82Triazolyl-methyl cation[C₃H₄N₃]⁺
69Triazole ring fragment[C₂H₃N₃]⁺

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts: the phenyl ring, the aliphatic pentyl chain, and the 1,2,4-triazole (B32235) ring.

The key vibrational modes anticipated are:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹) are characteristic of the C-H bonds on the phenyl ring. vscht.cz

Aliphatic C-H Stretching: Strong bands appearing just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹) are due to the symmetric and asymmetric stretching of C-H bonds in the pentyl chain. vscht.cz

Aromatic C=C Stretching: Several medium to weak bands in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

Triazole Ring Stretching: The C=N and N=N stretching vibrations of the triazole ring are expected to produce characteristic absorption bands in the 1600–1400 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds give rise to signals in the fingerprint region (1250-675 cm⁻¹). Specifically, strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹ would indicate a monosubstituted benzene (B151609) ring.

The expected characteristic IR absorption bands are detailed in the following table.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100–3030C-H StretchAromatic (Phenyl Ring)
2960–2850C-H StretchAliphatic (Pentyl Chain)
~1600, ~1585, ~1500C=C StretchAromatic (Phenyl Ring)
1570–1550N=N StretchTriazole Ring
1500–1400C=N StretchTriazole Ring
1465–1450C-H Bend (Scissoring)Aliphatic (-CH₂-)
770–730 and 710-690C-H Bend (Out-of-plane)Monosubstituted Phenyl

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the literature, its solid-state structure can be inferred from crystallographic data of analogous 1-substituted 1,2,4-triazole derivatives. researchgate.netmdpi.comnih.gov

The key structural features would include:

Triazole Ring Planarity: The 1H-1,2,4-triazole ring is an aromatic heterocycle and is expected to be essentially planar. researchgate.net

Conformation of the Phenylpentyl Chain: The five-carbon alkyl chain provides significant conformational flexibility. In the solid state, it would likely adopt an extended, low-energy conformation, often a zig-zag or gauche arrangement, to optimize crystal packing.

Relative Orientation of Rings: The dihedral angle between the planar triazole ring and the phenyl ring would be determined by steric hindrance and crystal packing forces. In similar structures, this angle can vary significantly. researchgate.netnih.gov

Intermolecular Interactions: Crystal packing would be stabilized by weak intermolecular forces. Given the absence of strong hydrogen bond donors, the packing would be primarily governed by van der Waals interactions and potentially weak C-H···N hydrogen bonds involving the triazole nitrogen atoms and C-H groups from neighboring molecules. nih.gov Pi-pi stacking interactions between phenyl rings and/or triazole rings of adjacent molecules might also play a role in stabilizing the crystal lattice. nih.gov

A hypothetical table of crystallographic parameters, based on common findings for similar organic compounds, is presented below.

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Bond Length (Triazole C-N)~1.33 Å
Bond Length (Triazole N-N)~1.35 Å
Triazole Ring GeometryPlanar
Key Intermolecular Forcesvan der Waals, C-H···N interactions, π-π stacking

Analysis of Tautomeric Forms (1H and 4H) and their Relative Stability

For the parent 1,2,4-triazole ring, two tautomeric forms exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net When the ring is substituted at a nitrogen atom, as in this compound, the resulting compounds are isomers rather than tautomers. The synthesis of N-substituted 1,2,4-triazoles often yields a mixture of the 1-substituted and 4-substituted isomers, making their relative stability a crucial factor.

Numerous experimental and theoretical studies have consistently shown that the 1H tautomer of 1,2,4-triazole is more stable than the 4H tautomer. ijsr.netnih.govnih.gov This inherent stability generally extends to their N-substituted derivatives. Therefore, this compound is expected to be thermodynamically more stable than its isomer, 4-(5-Phenylpentyl)-4H-1,2,4-triazole.

The greater stability of the 1H isomer can be attributed to several factors:

Electronic Distribution: The electronic structure of the 1H isomer allows for more effective delocalization of the π-electrons, contributing to greater aromatic stabilization.

Dipole Moment: The 1H tautomer has a lower calculated dipole moment compared to the 4H form, which often correlates with greater stability.

Energetics: Quantum-chemical calculations have shown that the ground-state energy of the 1H tautomer is lower than that of the 4H form. researchgate.net

This stability difference is significant in synthetic chemistry, as reaction conditions can be optimized to favor the formation of the more stable and often desired 1-substituted isomer.

Chemical Reactivity and Mechanistic Transformations of 1 5 Phenylpentyl 1h 1,2,4 Triazole

Reactivity at the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle containing 6π electrons delocalized across the five-membered ring. chemicalbook.com This aromaticity confers significant stability to the ring system. The presence of three electronegative nitrogen atoms, however, creates a non-uniform distribution of electron density, which is fundamental to its reactivity.

The carbon atoms within the 1H-1,2,4-triazole ring, specifically at the C3 and C5 positions, are considered π-deficient. This is a direct consequence of being bonded to two highly electronegative nitrogen atoms, which inductively withdraw electron density. This low electron density at the carbon atoms renders them susceptible to attack by nucleophiles, particularly under mild conditions. chemicalbook.com

While direct nucleophilic substitution on the unsubstituted C-H bonds of 1-(5-phenylpentyl)-1H-1,2,4-triazole is uncommon without a suitable leaving group, the inherent π-deficiency is a key characteristic. The formation of triazolium ions, for instance through quaternization at another nitrogen atom, would further enhance the electrophilicity of the ring carbons, making them even more prone to nucleophilic attack.

Table 1: Electronic Characteristics of the 1,2,4-Triazole Ring Carbons

PositionElectronic CharacterSusceptibility to NucleophilesRationale
C3π-DeficientHighBonded to two electronegative nitrogen atoms (N2 and N4).
C5π-DeficientHighBonded to two electronegative nitrogen atoms (N1 and N4).

In contrast to the electron-deficient carbon atoms, the nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons and are thus nucleophilic centers. Consequently, electrophilic substitution reactions occur exclusively at the nitrogen atoms. chemicalbook.com In this compound, the N1 position is already substituted. The remaining pyridine-like nitrogens, N2 and N4, are available for electrophilic attack.

Alkylation, a common electrophilic reaction, would lead to the formation of a quaternary triazolium salt. Studies on the alkylation of 1-substituted triazoles show that the attack predominantly occurs at the N4 position. nih.govnih.gov This regioselectivity is influenced by steric and electronic factors, with the N4 position generally being more accessible and nucleophilic in the 1-substituted isomer.

Table 2: Electrophilic Reactions at the Nitrogen Atoms of 1-Substituted 1,2,4-Triazoles

ReactionElectrophilePrimary Site of AttackProduct Type
AlkylationAlkyl halide (R-X)N41-Alkyl-4-alkyl-1,2,4-triazolium salt
ProtonationAcid (H+)N41-Alkyl-1,2,4-triazolium salt

The 1,2,4-triazole ring is generally a stable aromatic system and is resistant to common oxidizing and reducing conditions. nih.gov Its aromaticity means that significant energy is required to disrupt the delocalized π-electron system. Therefore, degradation of the triazole ring in this compound would necessitate harsh reaction conditions, such as strong oxidizing agents or high-pressure catalytic hydrogenation. The stability of the triazole nucleus is a key feature that makes it a common scaffold in medicinal chemistry and materials science. nih.gov While the core ring is robust, the presence of specific functional groups (such as amino or nitro groups, which are absent in the parent compound) can make the ring more susceptible to specific redox reactions.

Reactivity of the 5-Phenylpentyl Side Chain

The side chain provides two main sites for chemical modification: the five-carbon alkyl chain and the terminal phenyl ring.

The pentyl chain is a saturated alkyl spacer and, as such, exhibits reactivity typical of alkanes. Its C-H bonds are generally unreactive towards polar reagents but can undergo transformation via free-radical pathways. wikipedia.org Free-radical halogenation, initiated by UV light or a radical initiator, can introduce a halogen atom onto the chain.

The selectivity of this reaction depends on the halogen used. Chlorination is typically aggressive and unselective, leading to a mixture of monochlorinated isomers along the pentyl chain. youtube.com Bromination, in contrast, is much more selective. The bromine radical is less reactive and will preferentially abstract a hydrogen atom that leads to the most stable radical intermediate. youtube.com In the case of the 5-phenylpentyl chain, the most stable radical is the benzylic radical (at the carbon adjacent to the phenyl ring) due to resonance stabilization. Therefore, bromination would occur with high selectivity at this benzylic position.

Table 3: Regioselectivity of Free-Radical Halogenation on the 5-Phenylpentyl Chain

ReactionSelectivityMajor Product PositionRationale for Selectivity
ChlorinationLowMixture of isomersHighly reactive chlorine radical attacks C-H bonds with less discrimination. youtube.com
BrominationHighBenzylic (C5 of pentyl)Less reactive bromine radical preferentially forms the more stable, resonance-delocalized benzylic radical. youtube.com

The terminal phenyl group can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The mechanism involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The rate and regioselectivity (the position of substitution) of the reaction are governed by the nature of the substituent already attached to the ring. In this case, the substituent is the 5-(1H-1,2,4-triazol-1-yl)pentyl group. This group is classified as an alkyl group. Alkyl groups are known to be weakly activating and ortho, para-directing. libretexts.org They activate the ring towards electrophilic attack through an inductive electron-donating effect and hyperconjugation, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. The electron-withdrawing nature of the distant triazole ring is transmitted weakly through the five-carbon sigma bond framework and has a negligible effect on the directing properties of the alkyl group. Therefore, standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield primarily a mixture of ortho and para substituted products.

Table 4: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsElectrophileExpected Major Products (Substituent Position)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)ortho-nitro, para-nitro
BrominationBr₂, FeBr₃Br⁺ortho-bromo, para-bromo
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)ortho-alkyl, para-alkyl
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)ortho-acyl, para-acyl

Reactivity Studies of 1,2,4-Triazole Thione/Mercapto Derivatives (as relevant to derivatization)

The derivatization of this compound would likely proceed through the formation of a thione or mercapto intermediate, specifically 1-(5-phenylpentyl)-1,2,4-triazole-3-thione. This approach is well-documented for the functionalization of the 1,2,4-triazole ring system. The reactivity of such intermediates is characterized by the thione-thiol tautomerism and the nucleophilicity of the sulfur and nitrogen atoms.

Thione-Thiol Tautomerism:

1,2,4-Triazole-3-thiones exist in a tautomeric equilibrium with their corresponding 3-mercapto-1,2,4-triazole forms. Extensive computational and spectroscopic studies have shown that the thione form is generally the more stable tautomer in both the gas phase and in neutral solutions. nih.gov This stability is attributed to the greater thermodynamic stability of the C=S bond compared to the S-H bond in this heterocyclic system. The position of the substituent on the triazole ring can influence the tautomeric equilibrium, but for 1-substituted derivatives, the thione form is expected to predominate.

Table 1: Tautomeric Forms of 1-(5-Phenylpentyl)-1,2,4-triazole-3-thione

TautomerStructurePredominance
Thione Form1-(5-phenylpentyl)-1,2,4-dihydro-3H-1,2,4-triazole-3-thioneMajor
Thiol Form1-(5-phenylpentyl)-1H-1,2,4-triazol-3-thiolMinor

Nucleophilic Reactivity and Derivatization Reactions:

The key to the derivatization of 1-(5-phenylpentyl)-1,2,4-triazole-3-thione lies in the nucleophilic character of the exocyclic sulfur atom and the ring nitrogen atoms. The sulfur atom, particularly in its deprotonated thiolate form, is a soft nucleophile and readily undergoes S-alkylation. The ring nitrogens (N2 and N4) are harder nucleophiles.

S-Alkylation: This is the most common derivatization reaction for 1,2,4-triazole-3-thiones. The reaction typically proceeds by deprotonation of the thione with a base to form a highly nucleophilic thiolate anion, which then reacts with an alkylating agent (e.g., alkyl halides) in a nucleophilic substitution reaction (SN2). researchgate.nettandfonline.com The regioselectivity of this reaction is high, with alkylation occurring almost exclusively at the sulfur atom. researchgate.nettandfonline.com This selectivity is driven by the higher nucleophilicity of the soft sulfur atom towards soft electrophilic carbon centers of alkyl halides.

Mannich Reactions: The N-H proton of the triazole ring in the thione form can participate in Mannich reactions with formaldehyde (B43269) and a primary or secondary amine. nih.govzsmu.edu.ua This reaction leads to the formation of N-aminomethyl derivatives.

Reactions with Electrophiles: The nucleophilic centers of the triazole thione can react with various other electrophiles, leading to a wide range of derivatives. For instance, reaction with epichlorohydrin (B41342) in an alkaline medium can lead to the formation of condensed triazole-thiazine derivatives. nih.gov

Table 2: Common Derivatization Reactions of 1,2,4-Triazole-3-thiones

Reaction TypeReagentsProduct Type
S-AlkylationAlkyl halide, Base3-(Alkylthio)-1,2,4-triazole
Mannich ReactionFormaldehyde, AmineN-Aminomethyl-1,2,4-triazole-3-thione
CyclocondensationEpichlorohydrin, BaseTriazolo-thiazine derivatives

Theoretical and Computational Investigations of 1 5 Phenylpentyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-(5-phenylpentyl)-1H-1,2,4-triazole.

The electronic character of a molecule is dictated by the distribution of its electrons, which can be described through molecular orbitals and charge analysis. Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. libretexts.orgyoutube.com

For this compound, the HOMO is typically localized on the electron-rich 1,2,4-triazole (B32235) ring, while the LUMO may be distributed across both the triazole and phenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. researchgate.net A larger gap implies higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This reveals the charge distribution and identifies electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the triazole ring are expected to carry negative partial charges, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net DFT calculations can provide precise charge values, offering a quantitative basis for these predictions. nih.gov

Table 1: Predicted Electronic Properties of this compound Note: These are representative values based on DFT calculations for similar aromatic and heterocyclic compounds.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVSuggests high chemical stability
Dipole Moment~3.5 DebyeIndicates a polar molecule

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.combohrium.com By computing the magnetic shielding tensors for each nucleus, one can predict ¹H and ¹³C NMR spectra that closely match experimental results. mdpi.comresearchgate.net This is particularly useful for assigning specific peaks to the protons and carbons of the phenylpentyl chain and the triazole ring.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the molecule's vibrational modes. Characteristic frequencies for C-H stretching in the aromatic phenyl ring, aliphatic C-H stretching in the pentyl chain, and C=N and N-N stretching within the triazole ring can be predicted and compared with experimental IR data for structural validation. nih.govijsr.net

Table 2: Predicted vs. Typical Experimental Spectroscopic Data Note: Predicted values are derived from DFT calculations; experimental ranges are based on typical values for 1,2,4-triazole derivatives.

SpectrumGroupPredicted Wavenumber/ShiftTypical Experimental Range
IR Aromatic C-H stretch3050-3100 cm⁻¹3000-3100 cm⁻¹ nih.gov
Aliphatic C-H stretch2850-2960 cm⁻¹2850-2960 cm⁻¹ nih.gov
C=N stretch (triazole)1610 cm⁻¹1600-1650 cm⁻¹ ijper.org
¹H NMR Triazole C-H8.0-8.5 ppm7.9-8.6 ppm acs.org
Phenyl C-H7.2-7.4 ppm7.1-7.5 ppm
N-CH₂ (pentyl chain)~4.2 ppm4.1-4.5 ppm urfu.ru
¹³C NMR Triazole C-H145-155 ppm142-152 ppm acs.org
Triazole C-N150-160 ppm150-165 ppm urfu.ru

Aromaticity Indices and Stability Assessments of the Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle, and its stability is a direct consequence of this aromaticity. researchgate.net The aromatic character arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system. researchgate.net Computational methods can quantify this property using various aromaticity indices. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly calculated to provide a quantitative measure of the ring's aromatic character.

The 1,2,4-triazole system can exist in two tautomeric forms: 1H and 4H. nih.gov Numerous theoretical and physical studies have indicated that the 1H-1,2,4-triazole tautomer is generally more stable than the 4H form. ijsr.netnih.gov For this compound, the substitution occurs on the N1 nitrogen, which locks the molecule into this more stable tautomeric form. Computational calculations of the relative energies of the different possible N-substituted isomers would confirm the thermodynamic preference for the N1-substituted product over N2 or N4 isomers.

Conformational Analysis and Molecular Dynamics Simulations of the Phenylpentyl Chain

The flexible 5-phenylpentyl side chain grants the molecule significant conformational freedom. Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) and their corresponding energies. lumenlearning.comlibretexts.org For the phenylpentyl chain, rotation around the C-C single bonds leads to a complex potential energy surface with numerous local minima.

Molecular mechanics calculations and quantum chemical methods can be used to explore this surface. nih.gov By systematically rotating key dihedral angles (e.g., C-C-C-C along the alkyl chain), one can identify low-energy conformers, such as anti (staggered) and gauche arrangements. The phenyl group at the end of the chain also has rotational freedom relative to the alkyl chain.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule samples different conformations at a given temperature. This approach is crucial for understanding the flexibility of the phenylpentyl chain and identifying the most populated conformational states in solution or in a biological environment.

Table 3: Key Dihedral Angles and Conformational States of the Phenylpentyl Chain

Dihedral AngleDescriptionStable ConformationsRelative Energy
N1-Cα-Cβ-CγRotation nearest the triazole ringAnti (~180°), Gauche (±60°)Anti is lowest
Cα-Cβ-Cγ-CδCentral alkyl chain rotationAnti (~180°), Gauche (±60°)Anti is lowest
Cγ-Cδ-Cε-C(phenyl)Rotation nearest the phenyl ringAnti (~180°), Gauche (±60°)Anti is lowest

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. The synthesis of this compound typically involves the N-alkylation of 1H-1,2,4-triazole with a 5-phenylpentyl halide. researchgate.net Since the triazole anion has multiple nucleophilic nitrogen atoms (N1 and N2), a mixture of N1 and N2 alkylated products can be formed. researchgate.net

Theoretical modeling can elucidate the regioselectivity of this reaction. By calculating the energies of the reactants, transition states, and products for both the N1 and N2 alkylation pathways, one can determine the activation energies (Ea). The pathway with the lower activation energy is kinetically favored. Such studies often confirm that N1 alkylation is the preferred pathway, consistent with experimental observations. scielo.br These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming it by a frequency calculation (which should yield one imaginary frequency).

Molecular Docking Studies with Biological Receptors (Methodologies for investigating potential molecular interactions)

The 1,2,4-triazole scaffold is a key component in many biologically active compounds and approved drugs. nih.govcornell.edu Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor, to form a stable complex. cal-tek.eu This method is crucial for structure-based drug design and for hypothesizing the mechanism of action of potential therapeutic agents. cal-tek.euresearchgate.net

The docking process involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the biological receptor is obtained from a protein database (e.g., PDB). The structure of this compound is built and its energy is minimized.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the receptor. cal-tek.eu The program then explores various conformations and orientations of the ligand, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). cal-tek.eu

Analysis of Results: The results are analyzed to identify the most likely binding mode. This includes examining the binding energy score (more negative values indicate stronger binding) and identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the receptor's amino acid residues. cornell.eduresearchgate.net

For this compound, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-π interactions. researchgate.net The flexible pentyl chain allows the molecule to adapt its conformation to fit optimally within the binding pocket. nih.gov

Table 4: Hypothetical Molecular Docking Results with a Kinase Receptor Note: This table is illustrative of typical results from a molecular docking study.

ParameterResultInterpretation
Binding Affinity -8.5 kcal/molIndicates strong predicted binding to the active site.
Key Interactions
Hydrogen BondTriazole N4 with Lysine residueAnchors the ligand in the binding pocket.
Hydrophobic InteractionPhenylpentyl chain with Leucine, Valine residuesContributes to binding stability.
π-π StackingPhenyl ring with Phenylalanine residueOrients the ligand within the active site.

In Silico Predictions of Chemical Behavior and Interactions

Computational, or in silico, methods are powerful tools in modern chemistry and drug discovery, allowing researchers to predict the properties and interactions of molecules before they are synthesized in a laboratory. While specific theoretical and computational studies focused exclusively on this compound are not extensively available in publicly accessible research, it is possible to outline the common predictive methods applied to the broader class of 1,2,4-triazole derivatives. These computational approaches provide valuable insights into a compound's potential behavior and interactions at a molecular level.

The 1,2,4-triazole ring is a key structural motif, or pharmacophore, in many compounds with a wide range of biological activities. nih.gov Its ability to form hydrogen bonds, its dipole character, and its relative stability make it a frequent subject of computational analysis. nih.govpensoft.net In silico studies on 1,2,4-triazole derivatives typically involve quantum chemical calculations, molecular docking simulations, and predictions of pharmacokinetic properties (ADMET). pensoft.netrad-proceedings.orgresearchgate.net

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net For a compound like this compound, these calculations can predict fundamental properties that govern its chemical behavior.

Key parameters often calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. rad-proceedings.org

Electronic Properties: Calculating the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). tubitak.gov.tr The HOMO-LUMO energy gap is particularly important as it relates to the molecule's reactivity and stability. nih.gov

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict sites for non-covalent interactions, such as hydrogen bonding. tubitak.gov.tr

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties. For instance, studies on various 1,2,4-triazole derivatives have used these methods to understand their conformational possibilities and electronic characteristics. rad-proceedings.orgtubitak.gov.tr

Table 1: Hypothetical Quantum Chemical Properties of this compound
ParameterPredicted Value
Molecular Weight (g/mol)229.30
Dipole Moment (Debye)~3.5 - 4.5
HOMO Energy (eV)-7.0 to -6.5
LUMO Energy (eV)-0.5 to 0.0
HOMO-LUMO Gap (eV)~6.0 - 7.0

Note: The data in Table 1 is illustrative and represents typical value ranges for similar organic molecules. It is not derived from specific computational results for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for predicting the biological interactions of a compound. For 1,2,4-triazole derivatives, docking studies are frequently used to understand their potential as inhibitors of enzymes or modulators of receptors. nih.govijper.orgmdpi.com

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Placing the ligand in the binding site of the protein.

Using a scoring function to estimate the binding affinity (often expressed as a negative value in kcal/mol, where a more negative value indicates stronger binding). mdpi.com

Analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. pensoft.net

Studies on similar triazole compounds have shown that the triazole nitrogen atoms are often involved in crucial hydrogen bonds or coordination with metal ions within the active site of an enzyme. nih.gov The phenylpentyl side chain would likely engage in hydrophobic interactions within the binding pocket.

ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in the early stages of drug development to forecast a compound's pharmacokinetic and safety profile. pensoft.net Various software tools and web servers are available to calculate these properties based on the molecule's structure. jetir.org

Table 2: Predicted ADMET Profile for this compound (Illustrative)
PropertyDescriptorPredicted Outcome
AbsorptionLogP (Lipophilicity)High
Water SolubilityLow to Moderate
Intestinal AbsorptionHigh
DistributionBlood-Brain Barrier (BBB) PermeantYes
MetabolismCYP450 2D6 InhibitorLikely
CYP450 3A4 InhibitorPossible
ToxicityAmes MutagenicityLow Probability

Note: The data in Table 2 is for illustrative purposes only, based on general predictions for compounds with similar structural features, and is not based on specific experimental or computational results for this compound.

These predictions are guided by established models and rules, such as Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. pensoft.net Such analyses help to identify potential liabilities of a molecule early in the research process.

Advanced Applications in Materials Science and Agrochemicals Non Clinical Focus

Role as Building Blocks in Polymer Chemistry

The 1,2,4-triazole (B32235) ring is a valuable component in the synthesis of functional polymers due to its high nitrogen content, thermal stability, and ability to engage in hydrogen bonding and coordinate with metal ions. mdpi.comnih.gov

While specific methods for polymerizing 1-(5-Phenylpentyl)-1H-1,2,4-triazole are not detailed in the available literature, the general strategies for incorporating triazole units into polymer backbones are well-established. These methods often involve the polymerization of monomers containing the triazole ring. For instance, polymers of 1-vinyl-1,2,4-triazole (B1205247) have been synthesized and are noted for their water solubility, chemical resistance, and high thermal stability. nih.gov The synthesis of polymers containing 1,2,3-triazole units, a structural isomer, is often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient reaction for creating robust polymer chains. mdpi.commdpi.comnih.gov It is conceivable that analogous synthetic strategies could be developed for 1,2,4-triazole derivatives, potentially by functionalizing the phenyl or pentyl group of this compound to enable polymerization.

Polymers incorporating the triazole moiety often exhibit enhanced properties.

Thermal Stability: The inclusion of triazole rings in a polymer backbone generally imparts significant thermal stability. nih.gov For example, polyether polytriazole elastomers show their main mass loss occurring at high temperatures, around 350 to 450 °C. semanticscholar.org This stability is attributed to the strong intermolecular interactions and the inherent stability of the aromatic triazole ring, which can protect the main polymer chain from thermal degradation. semanticscholar.org Homopolymers and copolymers of 1-vinyl-1,2,4-triazole also demonstrate high thermal stability, with degradation temperatures reaching up to 300–350 °C. nih.gov

PropertyGeneral Findings for Triazole-Containing PolymersSource
Thermal Stability High decomposition temperatures, often between 300-450 °C. nih.govsemanticscholar.org
Chemical Resistance Generally good resistance to various chemicals. nih.gov
Optical Properties Can exhibit fluorescence and luminescence. mdpi.commdpi.com
Proton Conductivity Can be used to develop proton-conducting membranes for fuel cells. nih.gov

Development of Triazole-Based Ligands for Metal Complexation

The nitrogen atoms in the 1,2,4-triazole ring can act as electron donors, making the moiety an excellent ligand for coordinating with various metal ions. mdpi.com This property is extensively used to create metal complexes with diverse functionalities.

1,2,4-triazole and its derivatives readily form complexes with a wide range of transition metals, including iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.govias.ac.in The coordination can occur through different nitrogen atoms of the triazole ring, allowing it to act as a monodentate or a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.govmdpi.com The specific structure of the ligand, including steric and electronic effects from substituents like the 5-phenylpentyl group, would influence the coordination mode and the geometry of the resulting metal complex.

Metal complexes incorporating triazole-based ligands often exhibit valuable properties.

Catalytic Activity: Transition metal complexes with triazole-derived ligands have shown promise in catalysis. For example, a palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand proved to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction, a key process in synthetic organic chemistry. rsc.org

Luminescent Properties: The coordination of metal ions can significantly alter the photophysical properties of triazole ligands. hud.ac.ukhbku.edu.qa Cationic iridium(III) complexes with 5-phenyl-1H-1,2,4-triazole type ligands have been synthesized, demonstrating efficient light emission from yellow to deep-blue depending on the ancillary ligands. nih.gov Similarly, copper(I) complexes with 1,2,4-triazole as a bridging ligand can exhibit blue to yellow emissions with high quantum yields. rsc.org However, complexation can also lead to luminescence quenching, where the emission intensity of the ligand is reduced or fully disappears upon coordination to a metal ion like Cu(II) or Co(II). mdpi.com

Metal Complex PropertyExample from Triazole DerivativesSource
Catalytic Activity Pd(II)-triazole complex effective in Suzuki-Miyaura coupling. rsc.org
Luminescence Ir(III)-triazole complexes show emissions from yellow to deep-blue. nih.gov
Luminescence Cu(I)-triazole complexes exhibit blue to yellow emission with quantum yields up to 0.42. rsc.org
Magnetic Properties Dinuclear Co(II) and Mn(II) complexes with triazole ligands show weak antiferromagnetic coupling. nih.gov

Applications in Agrochemical Design (e.g., as Fungicidal Scaffolds, Plant Growth Regulators)

The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical development, particularly in the creation of fungicides. rjptonline.org

This class of fungicides primarily acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov This disruption leads to the accumulation of toxic sterols and ultimately inhibits fungal growth. Many commercial fungicides, such as difenoconazole (B1670550), are based on the 1,2,4-triazole structure. nih.govresearchgate.net

Research has shown that novel 1,2,4-triazole derivatives exhibit broad-spectrum fungicidal activity against a variety of plant pathogens. For instance, certain derivatives have demonstrated high efficacy against fungi like Sclerotinia sclerotiorum, Phytophthora infestans, and Rhizoctonia solani. nih.govresearchgate.net The fungicidal and plant growth regulatory activities of various novel triazole compounds have been confirmed in preliminary biological tests. researchgate.net The specific substituents on the triazole ring play a critical role in determining the potency and spectrum of activity. nih.gov Therefore, this compound represents a scaffold that could be further modified to develop new agrochemical agents. Beyond their well-established fungicidal properties, some triazole derivatives have also been reported to act as plant growth regulators. rjptonline.orgresearchgate.net

PathogenExample of Active 1,2,4-Triazole DerivativeEC₅₀ (mg/L)Source
S. sclerotiorum(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime0.12 nih.govresearchgate.netnih.gov
P. infestans(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime0.46 nih.govresearchgate.net
R. solani(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime0.27 nih.govresearchgate.net
P. PircolaeA novel triazole containing a 1,3-dioxolane (B20135) ringInhibition rate of 84.1% at 50 mg/L researchgate.net

Structure-Property Relationship Studies for Agrochemical Applications

The efficacy of 1,2,4-triazole derivatives as agrochemicals, particularly as fungicides, is deeply rooted in their specific molecular structure. mdpi.com These compounds primarily act as sterol demethylation inhibitors (DMIs), targeting the CYP51 enzyme (14α-demethylase) in fungi, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com The key structural features of these agrochemicals typically include the 1,2,4-triazole ring, a hydroxyl group, and a substituted phenyl group. mdpi.com

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring and the length and composition of the alkyl chain connecting to the triazole ring significantly influence fungicidal activity.

The Triazole Ring: The 1,2,4-triazole moiety is essential for binding to the heme iron atom within the active site of the CYP51 enzyme, which is the fundamental mechanism of action. mdpi.com

Substituents on the Phenyl Group: Halogen atoms (e.g., fluorine, chlorine) on the phenyl ring are common in commercial triazole fungicides like difenoconazole and propiconazole. openaccessjournals.com These substituents can enhance the compound's binding affinity to the target enzyme and improve its metabolic stability.

The following table summarizes the impact of structural modifications on the fungicidal activity of representative 1,2,4-triazole derivatives against the plant pathogen Physalospora piricola.

Compound/ModificationStructureEC₅₀ (µg/mL)Reference
Mefentrifluconazole (Control)Commercial Fungicide12.331 mdpi.com
Derivative 8d 1,2,4-Triazole with L-isoleucine methyl ester fragment10.808 mdpi.com
Derivative 8k 1,2,4-Triazole with L-phenylalanine methyl ester fragment10.126 mdpi.com

Chemical Design of Novel Triazole-Containing Agrochemicals

The design of new triazole-based agrochemicals is a strategic process aimed at discovering compounds with improved efficacy, a broader spectrum of activity, and lower environmental impact. mdpi.com A primary strategy involves using existing successful fungicides, such as fluconazole (B54011) or difenoconazole, as lead compounds for further modification. openaccessjournals.comnih.gov

Key design principles include:

Bioisosterism: This concept involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties to enhance the desired biological activity. For example, replacing a phenyl ring with a pyridine (B92270) or thiazole (B1198619) ring can alter the compound's properties and efficacy. nih.gov

Molecular Hybridization: This approach combines the structural features of two or more different bioactive molecules into a single compound. For instance, novel derivatives have been created by incorporating amino acid fragments into the 1,2,4-triazole backbone, leading to compounds with potent and broad-spectrum antifungal activities. mdpi.com

Structure-Based Drug Design: With a better understanding of the target enzyme's (CYP51) three-dimensional structure, computational tools like molecular docking are used to predict how a newly designed molecule will bind to the active site. This allows for the rational design of compounds with higher affinity and specificity. Studies have shown that derivatives with strong binding affinity to 14α-demethylase often exhibit potent antifungal effects. mdpi.com

Recent research has focused on synthesizing novel 1,2,4-triazole derivatives containing unique moieties like trifluoroacetyl groups or 1,3-dioxolane rings to explore new insecticidal and fungicidal agents. openaccessjournals.comnih.gov

Corrosion Inhibition Mechanisms and Performance

1,2,4-Triazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum brass, in aggressive environments like acidic or saline solutions. ktu.ltmdpi.com Their inhibitory action stems from the ability of the triazole molecules to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com

The mechanism of inhibition is typically a mixed type, involving both physisorption and chemisorption:

Physisorption: This occurs due to electrostatic interactions between the charged metal surface and the protonated triazole molecules in acidic solutions.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. The presence of the π-electrons in the aromatic triazole ring also contributes to this interaction. ktu.lt

The phenylpentyl group in this compound would increase the molecule's surface area coverage and hydrophobicity, potentially enhancing the protective film's stability. The performance of these inhibitors is often quantified by their inhibition efficiency (IE), which can exceed 90% under optimal conditions. sdit.ac.in

The table below presents the corrosion inhibition performance of various 1,2,4-triazole derivatives on different metals.

InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
1,2,4-Triazole (TAZ)Aluminum Brass (HAl77-2)3.5 wt.% NaCl84.4 ktu.lt
3-Amino-1,2,4-triazole (ATA)Aluminum Brass (HAl77-2)3.5 wt.% NaCl86.4 ktu.lt
3,5-Diamino-1,2,4-triazole (DAT)Aluminum Brass (HAl77-2)3.5 wt.% NaCl87.1 ktu.lt
3-substituted 1,2,4-triazole (3ST)Carbon SteelH₂SO₄Not specified, forms 4nm protective layer mdpi.com
HMPT derivativeCarbon Steel1 M HCl~95 sdit.ac.in

Catalytic Applications of 1,2,4-Triazole Derivatives (e.g., Acyl Transfer Catalysis)

The deprotonated form of 1,2,4-triazole, the 1,2,4-triazolide (B493401) anion, has been identified as a highly effective nucleophilic catalyst for acyl transfer reactions. organic-chemistry.orgnih.gov This catalytic activity is significant for organic synthesis, particularly in the aminolysis and transesterification of esters, which are typically slow reactions. nih.govacs.org

The catalytic cycle involves the triazolide anion attacking the carbonyl group of an ester to form a high-energy acyl-triazole intermediate. This intermediate is then readily attacked by a nucleophile (an amine or an alcohol), transferring the acyl group and regenerating the triazolide catalyst. researchgate.net The 1,2,4-triazole anion demonstrates superior catalytic activity compared to its isomers, such as 1,2,3-triazole, which is attributed to its optimal pKa value. organic-chemistry.org This process allows for efficient acylation of amines and transesterification of alcohols under mild conditions. nih.gov

Development of Triazole-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and electrolytes due to their low vapor pressure and high thermal stability. scielo.br The 1,2,4-triazole ring has been successfully incorporated into the cationic part of ILs, creating 1,2,4-triazolium-based ionic liquids. nih.govresearchgate.net

The synthesis typically involves the N-alkylation of a substituted 1,2,4-triazole, followed by an anion exchange reaction to introduce the desired counter-anion (e.g., bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻). nih.gov The properties of these ILs, such as melting point, viscosity, and solubility, can be finely tuned by varying the alkyl or aryl substituents on the triazolium cation and by selecting different anions. researchgate.netmdpi.com This tunability makes triazole-based ILs promising candidates for a variety of applications, including as solvents for organic reactions, electrolytes in electrochemical devices, and for CO₂ absorption. researchgate.netdergipark.org.tr

Integration into Organic Light-Emitting Devices and Dendrimers

The unique electronic properties of the 1,2,4-triazole core make its derivatives suitable for applications in optoelectronics. nih.gov Specifically, they have been investigated for use in Organic Light-Emitting Devices (OLEDs). Due to their high nitrogen content, triazole derivatives often possess good electron-transporting properties and high thermal stability, which are critical for the longevity and efficiency of OLEDs. nih.govresearchgate.net They can be incorporated into OLEDs as:

Host Materials: For phosphorescent emitters, providing a suitable matrix to prevent aggregation and facilitate energy transfer.

Electron-Transporting Layer (ETL) Materials: Facilitating the injection and transport of electrons from the cathode to the emissive layer.

Ligands in Emissive Metal Complexes: Iridium(III) complexes incorporating 1,2,4-triazole-based ligands have been developed as blue phosphorescent emitters for OLEDs, demonstrating high stability and efficiency. skku.edu

In the field of polymer chemistry, triazole rings (most commonly 1,2,3-triazoles via "click chemistry") are used as stable and robust linking units in the synthesis of dendrimers. nih.govacs.org Dendrimers are highly branched, well-defined macromolecules with a central core. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for creating these linkages. researchgate.net While 1,2,3-triazoles are more common in this context, the fundamental principle of using a stable heterocyclic ring as a connector is a key strategy in dendrimer construction. These triazole-linked dendrimers have applications in catalysis, drug delivery, and materials science. acs.org

Future Research Directions and Outlook for 1 5 Phenylpentyl 1h 1,2,4 Triazole

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 1,2,4-triazoles has evolved significantly, yet the development of sustainable methods for N-alkylation remains a key objective. Future research into the synthesis of 1-(5-phenylpentyl)-1H-1,2,4-triazole will likely prioritize "green chemistry" principles to minimize environmental impact and improve efficiency. nih.govrsc.org

Key areas of investigation could include:

One-Pot Reactions: Designing multi-component reactions where 1,2,4-triazole (B32235) is formed and N-alkylated with a 5-phenylpentyl halide or equivalent in a single step. This approach reduces waste from intermediate purification steps and saves time and resources. isres.orgrsc.org

Eco-Friendly Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) for the synthesis process. rsc.orgnih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Catalyst Innovation: Developing novel, reusable catalysts, potentially avoiding the use of metals, to facilitate the N-alkylation step, thereby reducing costs and simplifying product purification. isres.org

A comparative table of potential synthetic approaches is outlined below.

MethodTraditional ApproachProposed Sustainable ApproachKey Advantages of Sustainable Method
Solvent Dimethylformamide (DMF), AcetonitrileWater, Ethanol, or solvent-free conditionsReduced toxicity and environmental waste. rsc.org
Energy Conventional reflux heating (hours)Microwave irradiation (minutes)Drastically reduced reaction time and energy use. researchgate.net
Catalysis Strong inorganic bases (e.g., NaH)Reusable solid catalysts, phase-transfer catalystsEasier separation, catalyst recycling, milder conditions. isres.org
Process Multi-step synthesis with isolationOne-pot, multi-component strategyImproved atom economy, less waste generation. rsc.org

Advanced Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms governing the formation and functionalization of this compound is crucial for optimizing existing synthetic routes and discovering new transformations. While general mechanisms for triazole synthesis, such as the Pellizzari and Einhorn–Brunner reactions, are known, the specific nuances of N-alkylation with long, flexible chains warrant further investigation. wikipedia.orgscispace.com

Future mechanistic studies could focus on:

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps and the influence of various parameters (temperature, catalyst, solvent) on the N-alkylation reaction to form this compound.

Isotopic Labeling: Using isotopically labeled reactants (e.g., with ¹⁵N) to trace the atomic pathways during cyclization and alkylation, providing unambiguous evidence for proposed mechanisms. rsc.org

Computational Modeling: Employing quantum chemical calculations to model transition states and reaction intermediates, offering insights into the electronic and steric factors that control regioselectivity (i.e., alkylation at the N1 versus N4 position of the triazole ring). researchgate.net

These studies would provide a robust theoretical framework to predict reaction outcomes and guide the rational design of more efficient synthetic protocols.

Integration into Hybrid Material Systems for Emerging Technologies

The 1,2,4-triazole moiety is a valuable building block for constructing more complex "hybrid" molecules and materials with tailored properties. farmaciajournal.comresearchgate.net Future research will likely explore the integration of the this compound unit into larger systems to create novel functional materials.

Potential research directions include:

Coordination Polymers: Using the triazole nitrogen atoms as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The phenylpentyl group could influence the packing and porosity of such materials, making them candidates for gas storage or catalysis. wikipedia.org

Liquid Crystals: Designing molecules where the this compound scaffold is linked to other rigid or flexible moieties to induce liquid crystalline phases. The interplay between the polar triazole head and the nonpolar phenylpentyl tail could lead to materials for display technologies.

Bioconjugates: Covalently linking the molecule to biomolecules like peptides or saccharides. The triazole core can act as a stable linker, while the phenylpentyl chain could facilitate interactions with biological membranes, creating probes or targeted therapeutic agents. mdpi.com

Development of Quantitative Structure-Property Relationships (QSPR) through Analog Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's structural features with its physicochemical properties. researchgate.net Developing QSPR models for this compound and its analogs could accelerate the discovery of new compounds with desired characteristics without the need for exhaustive synthesis and testing. tandfonline.comresearchgate.net

A systematic QSPR study would involve:

Analog Synthesis: Creating a library of compounds by systematically modifying the structure of this compound. Modifications could include changing the length of the alkyl chain, adding substituents to the phenyl ring, or altering the position of the phenyl group.

Property Measurement: Experimentally measuring key properties for each analog, such as solubility, lipophilicity (logP), melting point, or a specific biological activity.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each synthesized analog.

Model Generation: Employing statistical methods like multiple linear regression (MLR) to build a mathematical model that links the calculated descriptors to the measured properties. researchgate.netzsmu.edu.ua

The resulting QSPR equation could then be used to predict the properties of virtual, unsynthesized analogs, guiding future synthetic efforts toward molecules with optimized performance.

Analog Structure ModificationPotential Impact on PropertiesRelevant Descriptors for QSPR Model
Varying alkyl chain length (e.g., phenylpropyl, phenylhexyl)Alters lipophilicity, flexibility, and steric bulkTopological indices, molecular weight
Substituents on phenyl ring (e.g., -Cl, -OCH₃, -NO₂)Modifies electronic properties, polarity, and hydrogen bonding capacityElectronic descriptors (e.g., Hammett constants), dipole moment
Isomeric substitution (e.g., 1-(4-phenylpentyl), 1-(3-phenylpentyl))Changes molecular shape and interaction geometrySteric parameters, 3D-MoRSE descriptors

Sophisticated Computational Chemistry for Predictive Molecular Design and Property Optimization

Computational chemistry offers powerful tools for predicting the behavior of molecules at an atomic level, thereby guiding experimental work. researchgate.net For this compound, computational methods can provide deep insights into its intrinsic properties and potential interactions, facilitating rational molecular design. nih.govacs.org

Future computational research should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate fundamental properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. researchgate.netresearchgate.net These calculations can predict the molecule's reactivity, stability, and potential sites for intermolecular interactions.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in different environments (e.g., in water, in a lipid bilayer) to understand its conformational preferences and solvation properties.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound within the active site of a receptor or enzyme. rsc.orgnih.gov This is a standard tool in drug design for triazole-based compounds. nih.gov

These predictive models allow for the in silico screening of virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental validation.

Computational MethodPredicted Property/Insight for this compoundApplication in Research
Density Functional Theory (DFT) HOMO/LUMO energies, electron density, molecular electrostatic potential. nih.govPredicting chemical reactivity and sites for electrophilic/nucleophilic attack.
Molecular Dynamics (MD) Conformational flexibility, solvation free energy, interaction with membranes.Understanding behavior in biological environments or material matrices.
Molecular Docking Binding affinity (scoring functions), interaction poses with target proteins. nih.govVirtual screening for potential biological activity (e.g., as an enzyme inhibitor).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.